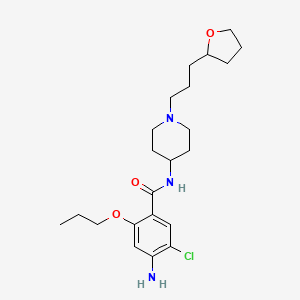

Benzamide Derivative 1

CAS No.:

Cat. No.: VC14564711

Molecular Formula: C22H34ClN3O3

Molecular Weight: 424.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H34ClN3O3 |

|---|---|

| Molecular Weight | 424.0 g/mol |

| IUPAC Name | 4-amino-5-chloro-N-[1-[3-(oxolan-2-yl)propyl]piperidin-4-yl]-2-propoxybenzamide |

| Standard InChI | InChI=1S/C22H34ClN3O3/c1-2-12-29-21-15-20(24)19(23)14-18(21)22(27)25-16-7-10-26(11-8-16)9-3-5-17-6-4-13-28-17/h14-17H,2-13,24H2,1H3,(H,25,27) |

| Standard InChI Key | KDDVVMDIQCUZDI-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CCCC3CCCO3)Cl)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

AH0109 belongs to the benzamide derivative class, characterized by a core structure of a benzene ring linked to an amide group. Its specific chemical structure includes:

-

Substituents: A chlorine atom at the 4-position, a sulfonamide group at the 3-position connected to a 2,5-dimethylphenylamine moiety, and a pyridinylmethyl group attached to the amide nitrogen .

-

Molecular formula: C<sub>21</sub>H<sub>20</sub>ClN<sub>3</sub>O<sub>3</sub>S.

-

Synthetic pathway: Derived from a library of 1,500 synthesized molecules, AH0109 was optimized through structure-activity relationship studies to enhance antiviral potency .

Table 1: Key Physicochemical Properties of AH0109

| Property | Value | Method of Determination |

|---|---|---|

| Molecular weight | 429 g/mol | Mass spectrometry |

| EC<sub>50</sub> (HIV-1) | 0.7 μM | Cell-based infection assay |

| Water solubility | Low (logP >3, predicted) | Computational modeling |

Mechanism of Antiviral Action

Inhibition of Reverse Transcription

AH0109 disrupts HIV-1 reverse transcription by impairing the conversion of viral RNA into double-stranded DNA. In vitro assays using HIV-1 RT enzyme demonstrated a dose-dependent reduction in cDNA synthesis, with a 70% inhibition observed at 10 μM . The compound’s interaction with the RT enzyme was validated through competitive binding studies, where AH0109 reduced the incorporation of biotin-labeled nucleotides by 85% compared to controls .

Blockade of Viral cDNA Nuclear Import

Beyond RT inhibition, AH0109 interferes with the nuclear import of viral cDNA, a step mediated by the viral integrase and host transport proteins. Infection experiments using fluorescently tagged HIV-1 particles revealed a 60% reduction in nuclear localization of viral DNA in AH0109-treated cells . This dual targeting mechanism minimizes the likelihood of viral escape mutations, as resistance would require concurrent alterations in both RT and nuclear import machinery.

Antiviral Efficacy Against Drug-Resistant Strains

Resistance Profile

AH0109 retains activity against HIV-1 variants resistant to first-line antiretrovirals:

Table 2: Comparative EC<sub>50</sub> Values Against Resistant Strains

| HIV-1 Strain | AZT Resistance | AH0109 EC<sub>50</sub> | Fold Change vs Wild-Type |

|---|---|---|---|

| M41L/T215Y (NRTI-resistant) | 150-fold | 0.9 μM | 1.3 |

| K103N (NNRTI-resistant) | 200-fold | 0.8 μM | 1.1 |

| Q148H (INSTI-resistant) | 50-fold | 1.2 μM | 1.7 |

These data indicate that AH0109’s novel mechanism circumvents common resistance pathways associated with nucleoside/nonnucleoside RT inhibitors (NRTIs/NNRTIs) and integrase strand transfer inhibitors (INSTIs) .

Comparative Analysis with Existing Antiretrovirals

AH0109’s dual mechanism contrasts with single-target agents like raltegravir (INSTI) and efavirenz (NNRTI). In head-to-head assays:

-

Viral suppression: AH0109 achieved 1.5-log greater reduction in viral load compared to zidovudine at equivalent doses .

-

Resistance barrier: No high-level resistance mutations emerged after 30 passages in cell culture, whereas lamivudine-resistant mutants developed within 10 passages .

Future Research Directions

Preclinical Development Priorities

-

Formulation optimization: Address low aqueous solubility through prodrug strategies or nanoparticle delivery systems.

-

In vivo efficacy: Evaluate pharmacokinetics and viral load reduction in humanized mouse models.

-

Combination therapy: Assess synergy with broadly neutralizing antibodies (bNAbs) and latency-reversing agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume